molecular formula C10H11LiN2 B14275478 Lithium 2,3-dihydro-1,4-ethanoquinoxalin-5-ide CAS No. 135309-49-8

Lithium 2,3-dihydro-1,4-ethanoquinoxalin-5-ide

Cat. No.: B14275478
CAS No.: 135309-49-8
M. Wt: 166.2 g/mol
InChI Key: MUZFRCPIGXFHHW-UHFFFAOYSA-N
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Description

    is a chemical compound with the following structural formula:

    Lithium 2,3-dihydro-1,4-ethanoquinoxalin-5-ide: Li(C8H7N2)\text{Li}(\text{C}_8\text{H}_7\text{N}_2)Li(C8​H7​N2​)

    .
  • It contains a 5,6-dihydro-1,4-dithiin moiety and is used as a homologating agent in organic synthesis.
  • The compound has two double bonds masked by dithiodimethylene bridges, which can be selectively removed to yield E,E- or Z,Z-configured divinylcarbinol.
  • These divinylcarbinol derivatives can be further functionalized for constructing more complex organic systems .
  • Preparation Methods

      Synthetic Routes: Lithium 2,3-dihydro-1,4-ethanoquinoxalin-5-ide can be synthesized using organolithium chemistry.

      Reaction Conditions: Specific synthetic procedures are not provided in the available literature, but organolithium reagents are commonly used for its preparation.

      Industrial Production: Information on industrial-scale production methods is limited.

  • Chemical Reactions Analysis

      Reactivity: The compound’s reactivity arises from the negatively polarized carbon–lithium bond.

      Common Reagents: Organolithium compounds are versatile reagents for forming carbon–carbon bonds.

      Major Products: Upon selective removal of the dithiodimethylene bridges, divinylcarbinol derivatives are obtained.

  • Scientific Research Applications

      Chemistry: Lithium 2,3-dihydro-1,4-ethanoquinoxalin-5-ide serves as a building block for organic synthesis.

      Biology and Medicine: Its applications in these fields are not explicitly documented.

      Industry: Industrial applications remain unspecified.

  • Mechanism of Action

    • Detailed information on the compound’s mechanism of action is not readily available. Further research is needed to elucidate its effects.
  • Comparison with Similar Compounds

    • Unfortunately, specific similar compounds are not mentioned in the available literature.

    Properties

    CAS No.

    135309-49-8

    Molecular Formula

    C10H11LiN2

    Molecular Weight

    166.2 g/mol

    InChI

    InChI=1S/C10H11N2.Li/c1-2-4-10-9(3-1)11-5-7-12(10)8-6-11;/h1-3H,5-8H2;/q-1;+1

    InChI Key

    MUZFRCPIGXFHHW-UHFFFAOYSA-N

    Canonical SMILES

    [Li+].C1CN2CCN1C3=CC=C[C-]=C32

    Origin of Product

    United States

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